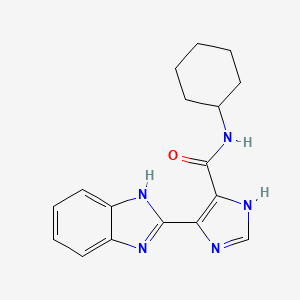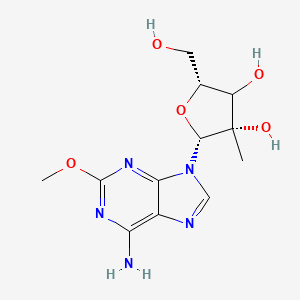
Biotinyl-KR-12 (human)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotinyl-KR-12 (human) is a polypeptide derived from the human cathelicidin antimicrobial peptide LL-37. It is a biotinylated version of the KR-12 peptide, which is the smallest fragment of LL-37 that retains antimicrobial activity. This compound is primarily used in scientific research for its ability to interact with proteins and other molecules, making it a valuable tool in various biochemical and biomedical studies .
準備方法
Synthetic Routes and Reaction Conditions
Biotinyl-KR-12 (human) is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The biotinylation of the peptide is typically achieved by coupling biotin to the N-terminus of the peptide during the synthesis process .
Industrial Production Methods
Industrial production of Biotinyl-KR-12 (human) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product’s purity and activity .
化学反応の分析
Types of Reactions
Biotinyl-KR-12 (human) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in biotin-avidin interactions, which are highly specific and strong non-covalent interactions used in various biochemical assays .
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used in SPPS.
Biotinylation: Biotin is coupled to the peptide using reagents like N-hydroxysuccinimide (NHS) esters.
Cleavage: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The primary product formed is the biotinylated peptide, Biotinyl-KR-12 (human). During the synthesis process, side products such as truncated peptides or peptides with incomplete deprotection may also form, but these are typically removed during purification .
科学的研究の応用
Biotinyl-KR-12 (human) has a wide range of applications in scientific research:
Protein Interaction Studies: Used to study protein-protein interactions through biotin-avidin affinity techniques.
Functional Analysis: Helps in understanding the functional roles of proteins and peptides in various biological processes.
Epitope Screening: Utilized in identifying specific binding sites on proteins.
Antimicrobial Research: Investigated for its antimicrobial properties and potential therapeutic applications
作用機序
Biotinyl-KR-12 (human) exerts its effects primarily through its interaction with microbial membranes. The peptide disrupts the membrane integrity of bacteria, leading to cell lysis and death. The biotinylation allows for easy detection and purification of the peptide in various assays. The molecular targets include bacterial cell membranes, and the pathways involved are related to membrane disruption and antimicrobial activity .
類似化合物との比較
Similar Compounds
KR-12: The non-biotinylated version of the peptide, which also retains antimicrobial activity.
LL-37: The full-length human cathelicidin antimicrobial peptide from which KR-12 is derived.
GF-17: Another fragment of LL-37 with antimicrobial properties
Uniqueness
Biotinyl-KR-12 (human) is unique due to its biotinylation, which allows for specific and strong interactions with avidin or streptavidin. This feature makes it particularly useful in various biochemical assays and research applications where detection and purification are crucial .
特性
分子式 |
C81H140N26O18S |
|---|---|
分子量 |
1798.2 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C81H140N26O18S/c1-9-45(7)63(75(121)97-49(26-17-19-35-83)67(113)102-56(41-61(110)111)73(119)101-55(40-47-23-12-11-13-24-47)72(118)100-54(39-43(3)4)71(117)99-53(77(123)124)29-22-38-93-80(89)90)105-69(115)51(28-21-37-92-79(87)88)96-68(114)52(32-33-59(84)108)98-74(120)62(44(5)6)104-76(122)64(46(8)10-2)106-70(116)50(27-20-36-91-78(85)86)95-66(112)48(25-16-18-34-82)94-60(109)31-15-14-30-58-65-57(42-126-58)103-81(125)107-65/h11-13,23-24,43-46,48-58,62-65H,9-10,14-22,25-42,82-83H2,1-8H3,(H2,84,108)(H,94,109)(H,95,112)(H,96,114)(H,97,121)(H,98,120)(H,99,117)(H,100,118)(H,101,119)(H,102,113)(H,104,122)(H,105,115)(H,106,116)(H,110,111)(H,123,124)(H4,85,86,91)(H4,87,88,92)(H4,89,90,93)(H2,103,107,125)/t45-,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,62-,63-,64-,65-/m0/s1 |
InChIキー |
NFPPPKRCPCLIJN-CQGVJEGISA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |
正規SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-[[4-(methylamino)phenyl]methyl]piperidin-4-yl] N-benzhydrylcarbamate](/img/structure/B12398103.png)


![azanium;2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetate](/img/structure/B12398114.png)








![(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-5-[deuterio(phosphonooxy)methyl]-3,4-dihydroxyoxolan-2-yl]imidazole-4-carbonyl]amino]butanedioic acid](/img/structure/B12398184.png)

